molecular formula C13H18N4S B1351720 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 669748-04-3

5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1351720
CAS No.: 669748-04-3
M. Wt: 262.38 g/mol
InChI Key: JGUIIWYUQLNIRQ-UHFFFAOYSA-N
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Description

5-[4-(Diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 669748-04-3) is a high-purity small molecule building block of significant interest in medicinal chemistry research. It belongs to the 1,2,4-triazole-3-thiol class of heterocyclic compounds, a scaffold widely recognized for its diverse biological properties and its role in the development of novel therapeutic agents . The 1,2,4-triazole core is noted for its metabolic stability and ability to act as a pharmacophore by interacting with biological receptors through hydrogen bonding, contributing to improved solubility and pharmacological profiles of drug candidates . Researchers utilize this compound as a key synthetic intermediate for the design and discovery of new active molecules. Its structure, featuring the 1,2,4-triazole-3-thiol moiety, is frequently investigated for developing potential anticancer agents. Derivatives of this chemical class have demonstrated promising cytotoxicity against aggressive human cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1), making it a valuable scaffold in oncology research . Furthermore, structurally similar 1,2,4-triazole-3-thiol derivatives have shown potent antibacterial and antifungal activities, positioning them as core structures in the search for new antimicrobials . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety regulations.

Properties

IUPAC Name

3-[4-(diethylamino)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-4-17(5-2)11-8-6-10(7-9-11)12-14-15-13(18)16(12)3/h6-9H,4-5H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUIIWYUQLNIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392783
Record name 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669748-04-3
Record name 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with hydrazine hydrate and substituted amidines or thiosemicarbazides.
  • The 4-(diethylamino)phenyl moiety is introduced via substituted phenyl hydrazines or by coupling reactions after ring formation.

Functionalization at the 4- and 5-Positions

  • The 4-methyl group can be introduced by using methyl-substituted starting materials or by alkylation reactions post-cyclization.
  • The 5-[4-(diethylamino)phenyl] substituent is typically introduced by condensation or nucleophilic substitution reactions involving 4-(diethylamino)phenyl derivatives.
  • In some protocols, the 5-position substitution is achieved by reacting the triazole-3-thiol intermediate with 4-(diethylamino)benzaldehyde or related compounds under acidic conditions, often in the presence of glacial acetic acid and solvents like dimethylformamide (DMF) or ethanol, followed by reflux for several hours.

Purification and Characterization

  • The crude product is usually purified by recrystallization from ethanol or other suitable solvents.
  • Characterization is performed by melting point determination, IR spectroscopy (noting characteristic thiol and triazole bands), and NMR spectroscopy (1H and 13C) to confirm the presence of the thiol group, methyl substituent, and aromatic diethylamino group.

Representative Synthetic Scheme (Summary)

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Hydrazine hydrate + substituted thiosemicarbazide in EtOH/xylene, reflux 3 days 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione ~85 Formation of triazole-3-thiol core
2 Condensation with 4-(diethylamino)benzaldehyde, glacial acetic acid, reflux in DMF or EtOH This compound 68-78 Introduction of 5-substituent
3 Recrystallization from ethanol Pure final compound - Purification

Research Findings and Optimization Notes

  • Reaction times vary from several hours to days depending on solvent and temperature.
  • The presence of acid catalysts like glacial acetic acid improves condensation efficiency.
  • Solvent choice (DMF, ethanol, or mixtures) affects solubility and yield.
  • The thiol group is stable under the reaction conditions and can be confirmed by IR absorption near 1260-1270 cm⁻¹ (C=S stretch) and NMR signals.
  • Yields reported in literature range from 68% to 85%, indicating good synthetic efficiency.

Summary Table of Spectroscopic Data for Characterization

Parameter Observed Value (Typical) Assignment
Melting Point 212-233 °C Purity and identity confirmation
IR (cm⁻¹) 3380-3400 (NH), 1260-1270 (C=S), 1650 (C=N) Thiol and triazole functional groups
1H NMR (DMSO-d6) 12.4-13.7 ppm (SH/NH), 5.2-5.9 ppm (NH2), aromatic protons Thiol proton, amino groups, aromatic ring
13C NMR (DMSO-d6) 150-180 ppm (C=S, C=N) Carbon atoms in triazole and thiol

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol exhibits notable antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial and fungal pathogens. This compound may serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains due to its unique thiol group which enhances its reactivity and interaction with biological targets.

Anticancer Potential
Triazole compounds have been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. Further research is required to elucidate its efficacy and mechanism of action in cancer treatment.

Agricultural Applications

Fungicides
The triazole class of compounds is widely recognized for its effectiveness as fungicides in agriculture. Given the structural similarities of this compound to known fungicides, it is hypothesized that this compound could be developed into a new agricultural fungicide. Its ability to inhibit fungal growth could provide a novel approach to managing crop diseases while potentially reducing the reliance on traditional chemical fungicides.

Material Science

Corrosion Inhibitors
Research has shown that thiol-containing compounds can act as effective corrosion inhibitors for metals. The presence of the thiol group in this compound suggests potential applications in protecting metal surfaces from corrosion in various environments. This application could be particularly relevant in industries such as construction and manufacturing where metal durability is critical.

Analytical Chemistry

Chemical Sensors
The unique chemical properties of this compound make it a candidate for use in chemical sensors. Its ability to form complexes with metal ions could be exploited in the development of sensors for detecting heavy metals or other pollutants in environmental samples. This application aligns with ongoing efforts to monitor environmental health and safety.

Summary Table of Applications

Application AreaPotential UsesResearch Status
Medicinal ChemistryAntimicrobial agents, anticancer treatmentsPreliminary studies
Agricultural ScienceFungicidesHypothetical application
Material ScienceCorrosion inhibitorsEmerging research
Analytical ChemistryChemical sensorsDevelopment stage

Mechanism of Action

The mechanism of action of 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The diethylamino group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiol group can form covalent bonds with metal ions or cysteine residues in proteins, leading to changes in protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/R-Groups Key Applications Efficiency/Activity Notes Reference
5-[4-(Diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol - 4-Methyl triazole
- 4-Diethylamino phenyl
Corrosion inhibition, fluorescence indicators, catalysis 85–90% inhibition efficiency for zinc in 0.1 M HCl at 298 K
5-[4-(Dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol - 4-Phenyl triazole
- 4-Dimethylamino phenyl
Not explicitly stated (likely similar to diethylamino variant) Discontinued commercial availability; structural similarity suggests comparable activity
5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol - 4-Methyl triazole
- Adamantyl group
Antiviral/antimicrobial agents Enhanced lipophilicity due to adamantane improves membrane penetration
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol - 4-Nitrophenyl
- Schiff base linkage
Photocatalysis, sensor materials Nitro group increases electron-withdrawing effects, altering redox properties
5-(4-tert-Butylphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol - 4-Methyl triazole
- 4-tert-Butylphenyl
Antioxidant, corrosion inhibition tert-Butyl group enhances hydrophobicity, improving adsorption on metal surfaces
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol - 4-Phenyl triazole
- Pyrazole hybrid
Antiradical activity (DPPH scavenging) Moderate activity (IC₅₀: 15–20 μg/mL) compared to ascorbic acid (IC₅₀: 5.84 μg/mL)

Key Comparative Insights:

Substituent Effects on Applications: Electron-Donating Groups (e.g., diethylamino, dimethylamino): Improve corrosion inhibition and fluorescence via enhanced electron density . Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl): Favor redox-sensitive applications (e.g., photocatalysis) . Bulky/Hydrophobic Groups (e.g., adamantyl, tert-butyl): Increase lipophilicity for antimicrobial or antioxidant uses .

Biological Activity: Hybrids with benzimidazole (e.g., 5t, 5u in ) show superior anticandidal activity (MIC: 2–8 μg/mL) compared to simpler triazole-thiols, likely due to synergistic effects .

Corrosion Inhibition Efficiency: The target compound’s diethylamino group enhances adsorption on metal surfaces via lone-pair electrons, achieving 85–90% efficiency . TRD (5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol) outperforms HYD (hydrazide derivative) due to stronger thiol-metal interactions .

Synthetic Routes: The target compound is synthesized via condensation of diethylaminobenzaldehyde with ethyl isothiocyanate . Analogues like CP 55 () use benzaldehyde derivatives and acetic acid reflux, yielding Schiff base-linked triazoles .

Safety Profiles :

  • Most triazole-thiols are classified as irritants (Xi). Halogenated derivatives (e.g., 5t, 5x in ) may pose higher toxicity risks due to chlorine/fluorine content .

Biological Activity

5-[4-(Diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol, with the CAS number 669748-04-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential applications in therapeutic settings.

The compound's molecular formula is C₁₃H₁₈N₄S, and it has a molecular weight of 262.374 g/mol. Key physical properties include:

  • Density : 1.18 g/cm³
  • Boiling Point : 366.2ºC at 760 mmHg
  • Flash Point : 175.3ºC

These properties indicate a stable compound that can be utilized in various biological applications.

Anticancer Activity

Research has highlighted the anticancer potential of triazole derivatives, particularly those incorporating sulfur functionalities. The compound has been tested against various cancer cell lines:

Cell LineType of CancerIC50 (µM)Reference
IGR39Melanoma12.5
MDA-MB-231Breast Cancer15.0
Panc-1Pancreatic Carcinoma10.0

In vitro studies have shown that derivatives of 1,2,4-triazole exhibit selective cytotoxicity towards cancer cells, with the most active compounds demonstrating significant inhibition of cell proliferation and migration.

The mechanism through which this compound exerts its effects is linked to its ability to interact with biological receptors. The triazole moiety serves as a pharmacophore, facilitating interactions through hydrogen bonding and dipole interactions. This structural feature enhances solubility and bioavailability, making it a promising candidate for drug development.

Antimicrobial and Other Biological Activities

Beyond anticancer properties, this compound has demonstrated various other biological activities:

  • Antimicrobial Activity : Studies indicate that triazole derivatives possess broad-spectrum antimicrobial properties against bacteria and fungi.
  • Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), suggesting anti-inflammatory applications.
  • Antioxidant Properties : The presence of thiol groups contributes to antioxidant activity, which may protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • A study reported that hybrid compounds containing the triazole moiety exhibited potent microtubule affinity-regulating kinase (MARK) inhibition in various cancer cell lines such as MCF-7 and HepG2 .
  • Another research focused on the synthesis of new derivatives that were screened for their anti-inflammatory activity by assessing their ability to inhibit COX enzymes .

Q & A

Q. What methodologies are recommended for synthesizing metal complexes or salts of this compound?

  • Methodological Answer :
  • React the thiol with metal sulfates (e.g., CuSO4) in aqueous ethanol to form chelates.
  • For organic salts, use piperidine or morpholine in equimolar ratios under reflux .

Q. How can computational tools elucidate reaction mechanisms for triazole-thiol derivatization?

  • Methodological Answer :
  • Employ density functional theory (DFT) to model transition states and intermediates.
  • Validate mechanisms using kinetic isotope effects (KIE) or trapping experiments .

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